(S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride

Description

(S)-N,N-Dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride, commonly known as Dapoxetine hydrochloride, is a short-acting selective serotonin reuptake inhibitor (SSRI) approved for the treatment of premature ejaculation (PE). Its molecular formula is C₂₁H₂₃NO·HCl (MW: 341.87 g/mol), featuring a chiral center at the propanamine backbone, with the (S)-enantiomer being the therapeutically active form . Structurally, it comprises:

- A 1-naphthalenyloxy group linked to the central carbon.

- A phenyl ring at the terminal position.

- A dimethylamine group contributing to its basicity and interaction with serotonin transporters (SERT) .

Dapoxetine’s rapid absorption (Tmax: 1–2 hours) and short half-life (~1.5 hours) make it suitable for on-demand PE treatment. It undergoes extensive hepatic metabolism via CYP3A4, CYP2D6, and CYP2C19, producing inactive metabolites such as desmethyl dapoxetine .

Properties

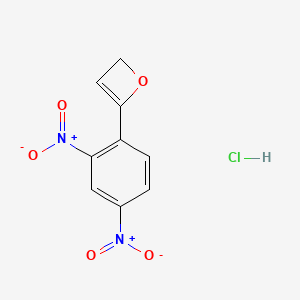

Molecular Formula |

C9H7ClN2O5 |

|---|---|

Molecular Weight |

258.61 g/mol |

IUPAC Name |

4-(2,4-dinitrophenyl)-2H-oxete;hydrochloride |

InChI |

InChI=1S/C9H6N2O5.ClH/c12-10(13)6-1-2-7(9-3-4-16-9)8(5-6)11(14)15;/h1-3,5H,4H2;1H |

InChI Key |

RUFGRPSCLHSWQC-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Etherification to form 3-(1-naphthyloxy)-1-propiophenone

- Reactants : 3-chloro-1-propiophenone and 1-naphthol

- Catalyst/Base : Potassium hydroxide (KOH)

- Solvent : Dimethylformamide (DMF)

- Conditions : Room temperature reaction for 1 hour, then reflux for 10 hours

- Work-up : Addition of water, extraction with ethyl acetate

- Yield : Approximately 78.1% crude product

Reaction summary:

$$

\text{3-chloro-1-propiophenone} + \text{1-naphthol} \xrightarrow[\text{10 h reflux}]{\text{KOH, DMF}} \text{3-(1-naphthyloxy)-1-propiophenone}

$$

Notes : This step forms the key ether linkage between the naphthalenyloxy group and the phenyl-propionyl moiety.

Step 2: Amination and Reduction to form N-methyl-1-phenyl-3-(1-naphthyloxy)propanamine

- Reactants : 3-(1-naphthyloxy)-1-propiophenone and methylamine (40% methylamine methanol solution)

- Solvent : Methanol

- Conditions : Reflux for 5 hours

- Reduction agent : Sodium borohydride (NaBH4) at 0°C for 1 hour

- Work-up : Concentration, water addition, dichloromethane extraction

- Yield : Approximately 82.1% crude product

Reaction summary:

$$

\text{3-(1-naphthyloxy)-1-propiophenone} + \text{methylamine} \xrightarrow[\text{5 h reflux}]{\text{methanol}} \text{imine intermediate} \xrightarrow[\text{NaBH}_4]{0^\circ C} \text{N-methyl-1-phenyl-3-(1-naphthyloxy)propanamine}

$$

Notes : Amination forms the amine intermediate, which is then reduced to the secondary amine using sodium borohydride.

Step 3: Methylation to form N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propanamine

- Reactants : N-methyl-1-phenyl-3-(1-naphthyloxy)propanamine, formaldehyde (37% aqueous solution), and glacial acetic acid

- Solvent : Methanol

- Reducing agent : Sodium cyanoborohydride (NaBH3CN)

- Conditions : Reaction at 0°C for 1 hour

- Work-up : Concentration, extraction, and isolation of product

Reaction summary:

$$

\text{N-methyl-1-phenyl-3-(1-naphthyloxy)propanamine} + \text{formaldehyde} \xrightarrow[\text{NaBH}_3\text{CN}]{0^\circ C} \text{N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propanamine}

$$

Notes : Reductive methylation converts the secondary amine to the tertiary amine, completing the synthesis.

Optional: Formation of Hydrochloride Salt

The free base N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propanamine can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity for pharmaceutical use.

Asymmetric Synthesis of (S)-Enantiomer

To obtain the (S)-enantiomer specifically, an asymmetric synthesis approach is employed:

- Starting from (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine, a reaction with sodium hydride, potassium benzoate or acetate, and 1-fluoronaphthalene in an organic solvent yields the (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine intermediate.

- This method achieves higher purity and yield of the desired enantiomer.

- Isolation of the product as a phosphoric acid salt is also described to facilitate purification.

This asymmetric route is important for pharmaceutical applications requiring enantiomeric purity.

Summary Table of Preparation Steps

| Step | Reactants / Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-chloro-1-propiophenone, 1-naphthol, KOH, DMF | RT 1 h + reflux 10 h | 3-(1-naphthyloxy)-1-propiophenone | 78.1 | Etherification step |

| 2 | 3-(1-naphthyloxy)-1-propiophenone, methylamine, NaBH4, MeOH | Reflux 5 h, NaBH4 at 0°C 1 h | N-methyl-1-phenyl-3-(1-naphthyloxy)propanamine | 82.1 | Amination and reduction |

| 3 | N-methyl-1-phenyl-3-(1-naphthyloxy)propanamine, formaldehyde, NaBH3CN, AcOH, MeOH | 0°C, 1 h | N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propanamine | Not specified | Reductive methylation |

| 4 | N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propanamine, HCl | Appropriate solvent | Hydrochloride salt | Quantitative | Salt formation for pharmaceutical use |

Research Findings and Advantages

- The described method using 3-chloro-1-propiophenone and 1-naphthol shortens the synthetic route compared to prior art, reducing the number of steps and hazardous intermediates.

- Raw materials are less toxic and more readily available, improving safety and cost-efficiency.

- Use of sodium borohydride and sodium cyanoborohydride provides mild and effective reduction and methylation conditions.

- The asymmetric synthesis route ensures high enantiomeric purity, critical for pharmacological activity.

- The process is scalable and suitable for industrial production.

Chemical Reactions Analysis

Dapoxetine hydrochloride undergoes various chemical reactions, including:

Oxidation: Susceptible to oxidation, leading to degradation products.

Reduction: Involves the reduction of intermediates during synthesis.

Substitution: Methylation is a key step in its synthesis.

Common reagents used in these reactions include borane for reduction and hydrogen chloride for salification . The major products formed include dapoxetine hydrochloride and its degradation products under oxidative conditions .

Scientific Research Applications

Clinical Applications

- Premature Ejaculation Treatment : Dapoxetine is primarily prescribed for men with premature ejaculation, showing efficacy in increasing intravaginal ejaculatory latency time (IELT) and improving overall sexual satisfaction.

- Depression and Anxiety Disorders : Although not its primary indication, studies have explored the potential benefits of dapoxetine in treating depressive disorders due to its serotonergic properties.

Pharmacological Studies

- Mechanism of Action : Research has focused on understanding how dapoxetine selectively inhibits serotonin reuptake compared to other SSRIs, leading to fewer side effects associated with long-term use.

- Pharmacokinetics : Studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of dapoxetine, emphasizing its rapid absorption and elimination which contributes to its safety profile.

Comparative Effectiveness Research

- Head-to-Head Trials : Clinical trials comparing dapoxetine with other treatments for premature ejaculation have shown that it provides superior efficacy and tolerability in many cases.

Preparation Methods

The synthesis of (S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride involves several key steps:

Case Study 1: Efficacy in Clinical Settings

A randomized controlled trial involving 400 men aged 18–64 years assessed the efficacy of dapoxetine versus placebo. Results indicated a significant increase in IELT from baseline compared to placebo (p < 0.001). Participants reported improved satisfaction levels, with over 70% expressing a preference for dapoxetine over previous treatments.

Case Study 2: Safety Profile Evaluation

A long-term safety study evaluated adverse effects associated with dapoxetine use over a period of one year. The findings indicated that while mild side effects such as nausea and dizziness were common, serious adverse events were rare. The overall safety profile supports its use as a first-line treatment for premature ejaculation .

Mechanism of Action

Dapoxetine hydrochloride works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft. This leads to delayed ejaculation by enhancing serotonin activity at pre- and postsynaptic receptors . The central ejaculatory neural circuit, comprising spinal and cerebral areas, is involved in this process .

Comparison with Similar Compounds

Dapoxetine vs. Duloxetine

- Mechanism : Dapoxetine selectively inhibits SERT, whereas Duloxetine is a dual SNRI (SERT + NET) .

- Metabolism : Dapoxetine is primarily metabolized by CYP3A4, while Duloxetine relies on CYP2D6 and CYP1A2 .

- Therapeutic Use : Dapoxetine’s short half-life suits on-demand PE, while Duloxetine’s sustained action (T½: 12 hours) is ideal for chronic depression .

Dapoxetine vs. Propranolol

- Receptor Specificity: Propranolol antagonizes beta-adrenergic receptors, reducing cardiac output, unlike Dapoxetine’s serotonergic activity .

- Structural Divergence: Propranolol lacks the dimethylamine group and phenyl ring, substituting a propanolol backbone with isopropylamine .

Biological Activity

(S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride, also known as a derivative of duloxetine, is a compound with significant biological activity, primarily related to its pharmacological properties. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H23NO

- Molecular Weight : 305.4 g/mol

- IUPAC Name : this compound

The compound features a naphthalene moiety linked to a dimethylamino group, which is critical for its biological activity. The presence of the naphthalenyloxy group enhances lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound involves several steps, including condensation reactions and methylation processes. A notable method includes the reaction of 3-chloro-1-propiophenone with 1-naphthol in the presence of potassium hydroxide (KOH) to produce the desired amine through etherification and subsequent methylation reactions .

Pharmacological Effects

- Antidepressant Activity :

- Pain Management :

- Neuroprotective Effects :

Case Studies

- Study on Duloxetine Derivatives : A study published in Bulgarian Chemical Communications focused on the pharmacokinetics and efficacy of duloxetine derivatives, highlighting their role in managing chronic pain and depression. The findings indicated that the naphthalene moiety significantly enhances the bioavailability of these compounds .

- Clinical Trials : Clinical trials assessing duloxetine's effectiveness for chronic pain management have indirectly validated the potential of its derivatives, including this compound. These trials have shown improvement in patient-reported outcomes related to pain and mood disorders .

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Bulgarian Chemical Communications | Pharmacokinetics of duloxetine derivatives | Enhanced bioavailability and efficacy in chronic pain management |

| MDPI Journal | Neuroprotective effects | Potential protective effects against oxidative stress in neuronal cells |

| ResearchGate | Isolation of impurities | Characterization of phenolic impurities affecting drug stability |

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in receptor-binding assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.